6,3'-Dimethoxyflavone

Cancer Research Cell Biology Drug Discovery

Researchers studying hepatocellular carcinoma often face potency limitations with conventional dimethoxyflavone analogs. 6,3'-Dimethoxyflavone (CAS 79786-40-6) directly addresses this with empirically superior activity: • 25% greater antiproliferative potency vs. 3,6-DMF and 6,2'-DMF in HepG2 cells (IC50 = 150 µg/ml vs. 200 µg/ml) • ~95% hydroxyl radical scavenging at 30 µg/ml - over 26× more efficient than its regioisomers • Selective neurogenic pain pathway targeting, unlike anti-inflammatory-confounded 3,6-isomer Supplied as a solid with guaranteed purity and global shipping, suitable for SAR studies, antioxidant assays, and neuroscience probe development.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 79786-40-6
Cat. No. B1201445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,3'-Dimethoxyflavone
CAS79786-40-6
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3
InChIKeyLLLIKVGWTVPYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,3'-Dimethoxyflavone Chemical Properties & Sourcing


6,3'-Dimethoxyflavone is a methoxylated flavonoid lipid belonging to the 6-O-methylated flavonoid class, with a molecular formula of C17H14O4 and an average mass of 282.29 Da . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This compound is a natural product found in *Primula decora* and is also characterized as a pyrolytic compound derived from lignin .

Importance of 6,3'-Dimethoxyflavone-Specific Data


The position and number of methoxy groups on the flavone backbone dramatically alter both pharmacodynamics and metabolic stability, making simple substitution within the dimethoxyflavone class scientifically unsound. For example, a direct comparative study of three dimethoxyflavone regioisomers revealed that 6,3'-Dimethoxyflavone exhibits a superior antiproliferative IC50 value in HepG2 cells (150 µg/ml) compared to its closely related analogs, 3,6-dimethoxyflavone and 6,2'-dimethoxyflavone (both 200 µg/ml) [1]. Furthermore, in mechanistic pain models, 6,3'-Dimethoxyflavone demonstrated a distinct selectivity for neurogenic pain, while the 3,6-isomer was preferential for inflammatory pain [2]. This evidence demonstrates that each dimethoxyflavone possesses a unique biological signature, and procurement decisions must be based on the specific compound's empirical profile, not class-wide generalizations.

6,3'-Dimethoxyflavone Differentiation from Analogs


Enhanced Antiproliferative Effect in HepG2 Cells

In a head-to-head comparison against its closest structural analogs (3,6-dimethoxyflavone and 6,2'-dimethoxyflavone), 6,3'-Dimethoxyflavone demonstrated a 25% lower IC50 value, indicating significantly higher potency in inhibiting HepG2 hepatocellular carcinoma cell proliferation [1].

Cancer Research Cell Biology Drug Discovery

Neurogenic vs. Inflammatory Pain Selectivity

A comprehensive pharmacological evaluation revealed a distinct mechanistic divergence among regioisomers: 6,3'-Dimethoxyflavone and 6,2'-Dimethoxyflavone are more selective for neurogenic pain pathways, whereas 3,6-Dimethoxyflavone preferentially targets inflammatory pain mechanisms [1].

Neuroscience Pain Management Pharmacology

Hydroxyl Radical Scavenging Efficiency

6,3'-Dimethoxyflavone achieved nearly complete (approx. 95%) hydroxyl radical scavenging at a concentration of just 30 µg/ml, a remarkable efficiency compared to 3,6-DMF and 6,2'-DMF, which required nearly 27 times the concentration (800 µg/ml) to produce a similar effect [1].

Oxidative Stress Antioxidant Research Free Radical Biology

DPPH Radical Scavenging vs. Vitamin E

In a direct comparison against a standard reference antioxidant, 6,3'-Dimethoxyflavone demonstrated a lower IC50 value in the DPPH radical scavenging assay than Vitamin E, indicating superior in vitro antioxidant capacity in this model [1].

Antioxidant Assays Natural Product Chemistry Pharmacognosy

Low Solubility Profile

As a very hydrophobic molecule and a member of the 6-O-methylated flavonoid class, 6,3'-Dimethoxyflavone is characterized as being practically insoluble in water . This property is typical for this class of compounds, and while not a differentiator, it represents a critical consideration for experimental design and formulation.

Formulation Science Pre-formulation Physicochemical Properties

6,3'-Dimethoxyflavone Research Applications


HCC Drug Discovery

6,3'-Dimethoxyflavone is a strong candidate for inclusion in drug discovery programs targeting HCC. Its demonstrated superiority over 3,6-DMF and 6,2'-DMF in inhibiting HepG2 cell proliferation (IC50 = 150 µg/ml vs. 200 µg/ml) [1] provides a quantifiable advantage for use as a lead compound or a positive control in antiproliferative assays. Researchers can leverage this 25% higher potency to explore structure-activity relationships (SAR) specific to the 6,3'-methoxylation pattern on the flavone core.

Neurogenic Pain Pathway Investigation

Based on its selective activity in neurogenic pain models [2], 6,3'-Dimethoxyflavone is an ideal chemical probe for dissecting neural mechanisms of pain transmission. Unlike the 3,6-isomer, which is confounded by general anti-inflammatory effects, 6,3'-DMF allows for a more targeted investigation of neurogenic pain pathways. This makes it a valuable tool for neuroscience research focused on conditions like neuropathic pain, where inflammation is not the primary driver.

Hydroxyl Radical Antioxidant Research

For researchers focused on mitigating oxidative damage, particularly from the highly reactive hydroxyl radical, 6,3'-Dimethoxyflavone is the reagent of choice among its analogs. Its ability to achieve near-maximal (~95%) hydroxyl radical scavenging at a concentration (30 µg/ml) that is over 26 times lower than that required by 3,6-DMF or 6,2'-DMF [2] makes it a uniquely potent and efficient tool for in vitro antioxidant studies and for investigating cellular protection against this specific radical species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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